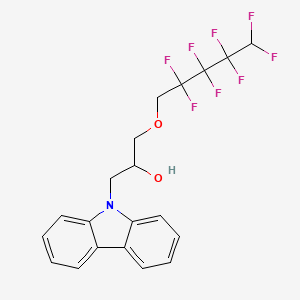
(6beta)-6-Bromopregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6beta)-6-Bromopregn-4-ene-3,20-dione is a synthetic steroid compound. It is structurally related to progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. The addition of a bromine atom at the 6th position of the steroid nucleus distinguishes it from other related compounds, potentially altering its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6beta)-6-Bromopregn-4-ene-3,20-dione typically involves the bromination of pregnenolone or its derivatives. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6beta)-6-Bromopregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 6-bromo-4-pregnene-3,20-dione derivatives.
Reduction: Reduction of the 3-keto group to form 3-hydroxy derivatives.
Substitution: Nucleophilic substitution reactions at the 6-bromo position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 6-Bromo-4-pregnene-3,20-dione derivatives.
Reduction: 6-Bromo-4-pregnene-3,20-diol derivatives.
Substitution: 6-substituted pregn-4-ene-3,20-dione derivatives.
Scientific Research Applications
(6beta)-6-Bromopregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on steroid hormone receptors and related pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6beta)-6-Bromopregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The presence of the bromine atom at the 6th position can affect its binding affinity and selectivity for different receptors.
Comparison with Similar Compounds
Similar Compounds
Progesterone: A naturally occurring steroid hormone with similar structure but lacking the bromine atom.
6alpha-Bromoprogesterone: Another brominated derivative with the bromine atom at the 6alpha position.
6-Chloroprogesterone: A chlorinated analogue with similar properties.
Uniqueness
(6beta)-6-Bromopregn-4-ene-3,20-dione is unique due to the specific placement of the bromine atom at the 6beta position, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
24516-38-9 |
|---|---|
Molecular Formula |
C21H29BrO2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-bromo-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29BrO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1 |
InChI Key |
HFSZYSZYZVKKOX-CXICGXRGSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Br)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


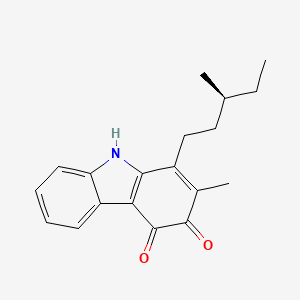
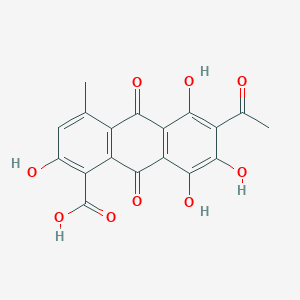
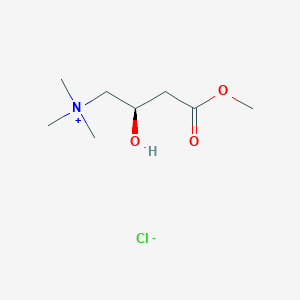
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

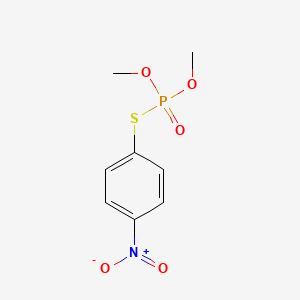
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
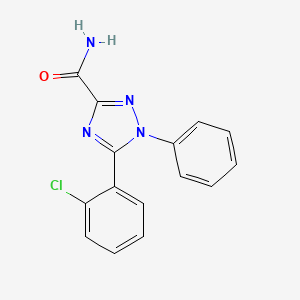
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)

